benzyloxycarbonyl-leucyl-methionine-H benzyloxycarbonyl-leucyl-methionine-H
Brand Name: Vulcanchem
CAS No.: 117611-43-5
VCID: VC0056657
InChI: InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C19H28N2O4S
Molecular Weight: 380.5 g/mol

benzyloxycarbonyl-leucyl-methionine-H

CAS No.: 117611-43-5

Main Products

VCID: VC0056657

Molecular Formula: C19H28N2O4S

Molecular Weight: 380.5 g/mol

benzyloxycarbonyl-leucyl-methionine-H - 117611-43-5

CAS No. 117611-43-5
Product Name benzyloxycarbonyl-leucyl-methionine-H
Molecular Formula C19H28N2O4S
Molecular Weight 380.5 g/mol
IUPAC Name benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1
Standard InChIKey RXCRNUBYZRKEGC-IRXDYDNUSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1
Synonyms enzyloxycarbonyl-leucyl-methionine-H
Z-Leu-Met-H
PubChem Compound 3082865
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator